molecular formula C7H5ClN2O2 B1428503 8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one CAS No. 1198154-62-9

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one

Cat. No.: B1428503
CAS No.: 1198154-62-9
M. Wt: 184.58 g/mol
InChI Key: UCYJENXXRAZUTD-UHFFFAOYSA-N
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Description

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a pyrido-oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired oxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazine ring or the chlorine substituent.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazines.

Scientific Research Applications

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-B]pyridine: Similar in structure but lacks the oxazine ring.

    1H-pyrazolo[3,4-B]pyridine: Contains a pyrazole ring instead of an oxazine ring.

    Pyrido[2,3-B]pyrazine: Features a pyrazine ring, offering different electronic properties.

Uniqueness

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one is unique due to its specific combination of a pyridine and oxazine ring, along with a chlorine substituent. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

8-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-2-9-7-6(4)10-5(11)3-12-7/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYJENXXRAZUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CN=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-amino-4-chloro-pyridin-2-ol (650 mg, 4.49 mmol) was dissolved in anhydrous N,N-dimethyl formamide (22 ml) under nitrogen atmosphere, and chloroacetyl chloride solution (0.394 ml, 4.94 mmol) was added thereto dropwise at room temperature and stirred for 30 minutes. Potassium carbonate (1.55 g, 11.24 mmol) was added thereto dropwise at room temperature, and the reaction mixture was heated to 1000 and stirred for 18 hours. The reaction mixture was cooled to room temperature and water was added to quench the reaction, and the organic layer was extracted with ethyl acetate. The combined organic layer was washed with water and saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was recrystallized from dichloromethane and diisopropyl ether to obtain white solid (608 mg, 73%).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.394 mL
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 2
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 3
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 4
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 5
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one

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